Phencyclidine hydrochloride, commonly known as phencyclidine or phenylcyclohexyl piperidine, is a dissociative anesthetic that was initially developed in the 1950s for surgical anesthesia. It is known for its ability to induce a trance-like state, providing analgesia and amnesia while preserving reflexes. Phencyclidine has gained notoriety as a recreational drug, often referred to as "angel dust." Its psychoactive effects stem from its interaction with the central nervous system, primarily through antagonism of the N-methyl-D-aspartate receptor.
Phencyclidine is classified as a noncompetitive antagonist of the N-methyl-D-aspartate receptor. It falls under the category of arylcycloalkylamines, which includes other compounds such as ketamine. Phencyclidine is listed as a Schedule II controlled substance in many jurisdictions due to its potential for abuse and dependence.
The synthesis of phencyclidine involves several key steps, typically starting from commercially available precursors. One common method includes the reaction of piperidine with cyclohexanone and phenyl magnesium bromide (a Grignard reagent) to form the desired compound.
Technical Details:
Phencyclidine has a complex molecular structure characterized by a piperidine ring attached to a cyclohexane moiety with a phenyl group.
Phencyclidine's three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which facilitate its identification in databases.
Phencyclidine undergoes various chemical reactions that are significant in both its synthesis and metabolism:
Technical Details:
Phencyclidine acts primarily as a noncompetitive antagonist at the N-methyl-D-aspartate receptor site within the ion channel. This mechanism leads to:
The binding process involves hydrogen bonding and hydrophobic interactions with specific amino acid residues within the receptor.
Phencyclidine has been studied for various scientific applications:
Phencyclidine hydrochloride (1-(1-phenylcyclohexyl)piperidine hydrochloride), later known as PCP, was first synthesized on March 26, 1956, by Parke-Davis chemists Dr. Harold Maddox and pharmacologist Dr. Graham Chen under the investigational label CI-395 [1] [5] [10]. Its development stemmed from novel Grignard reactions aimed at creating dissociative anesthetics. By 1957, animal studies revealed unique pharmacological properties: rodents exhibited excited drunkenness, while pigeons entered a cataleptoid state. Monkeys demonstrated profound anesthesia with preserved corneal reflexes and minimal respiratory depression [5] [10].
Human trials began in 1957–1958 at Detroit Receiving Hospital under Dr. F.E. Greifenstein. Administered intravenously during surgery, PCP induced "dissociative anesthesia," characterized by analgesia, amnesia, and a trance-like state where patients remained conscious but detached from their environment [5] [10]. This effect was attributed to its blockade of N-methyl-D-aspartate (NMDA) receptors, though this mechanism was unidentified at the time [1]. Despite its anesthetic efficacy, postoperative observations revealed severe neuropsychiatric disturbances: 10–20% of patients experienced prolonged delirium, sensory dissociation ("feeling limbless"), and hallucinations [5] [10]. These findings halted human clinical use by 1965.
Table 1: Key Events in PCP’s Early Development
Year | Event | Significance |
---|---|---|
1926 | Initial chemical synthesis | Foundation for arylcyclohexylamine class |
1956 | Systematic synthesis as CI-395 | Parke-Davis identifies anesthetic potential |
1957 | Primate anesthesia studies | Demonstrated dissociation from pain with stable vitals |
1958 | First human surgical trials | Validated efficacy but revealed psychiatric sequelae |
Following its withdrawal from human medicine in 1965, PCP was repurposed for veterinary anesthesia under the trade name Sernylan (later Sernyl) [7] [10]. Its high therapeutic index and minimal cardiorespiratory suppression made it ideal for immobilizing large animals. Veterinarians administered it intramuscularly to big cats, primates, and crocodilians, achieving rapid immobilization without compromising airway reflexes [3] [7].
The compound’s stability in solution and low production cost further solidified its veterinary utility. However, reports of post-recovery agitation in mammals and unpredictable recovery times led to declining use. By 1978, commercial production ceased due to escalating recreational misuse, though clandestine laboratories continued synthesizing it [7] [10].
Table 2: Veterinary vs. Human Formulations of PCP
Parameter | Human Anesthetic (Sernyl) | Veterinary Anesthetic (Sernylan) |
---|---|---|
Concentration | 1–5 mg/mL IV solution | 10–50 mg/mL IM solution |
Primary Use | General surgery | Immobilization of large animals |
Key Advantage | Preserved spontaneous breathing | Rapid onset (<5 min) in non-human species |
Duration | 2–6 hours | Species-dependent (1–3 hours avg.) |
PCP emerged as a recreational drug in San Francisco’s Haight-Ashbury district in 1967, where it was misleadingly sold as "crystal THC" or "peace pills" [1] [4]. Its low production cost (crude synthesis from piperidine and cyclohexanone) enabled widespread underground manufacturing. By the 1970s, PCP dominated illicit markets under street names like "angel dust" and "rocket fuel," often adulterating cannabis or mint leaves [4] [7].
Sociocultural factors accelerated its abuse:
Regulatory responses were pivotal:
Table 3: Regulatory Timeline of PCP in the United States
Year | Regulatory Action | Impact |
---|---|---|
1965 | Discontinued for human use | Shift to veterinary-only markets |
1970 | Schedule III classification | Minimal restrictions on prescribing |
1978 | Schedule II reclassification | Stricter manufacturing quotas and penalties |
1999 | Analogues (e.g., TCP) added to Schedule I | Targeted clandestine chemical variants |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7